2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring an oxazole core substituted at position 2 with a cyclobutanecarboxamido group and at position 4 with a carboxamide linked to a 5-(ethylthio)-1,3,4-thiadiazol-2-yl moiety. Its design integrates structural motifs known for bioactivity, such as the thiadiazole ring (a common pharmacophore in enzyme inhibitors) and the oxazole scaffold (implicated in antimicrobial and antitumor activity) .
Properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S2/c1-2-22-13-18-17-12(23-13)16-10(20)8-6-21-11(14-8)15-9(19)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,14,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNKQVRWZFTISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiadiazole moiety, and finally the attachment of the cyclobutanecarboxamido group. Each step requires specific reagents, catalysts, and reaction conditions such as temperature, pressure, and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethylthio Group
The ethylthio (-S-CH₂CH₃) moiety on the 1,3,4-thiadiazole ring undergoes nucleophilic substitution under alkaline conditions. This reactivity is consistent with thioether behavior in similar scaffolds .
| Reaction Conditions | Outcome | Yield |
|---|---|---|
| NaOH (5% w/v), ethanol, 60°C, 4h | Replacement of ethylthio with -SH or -OH groups | 72–85% |
| NH₃ (aq.), 80°C, 6h | Formation of 5-amino-1,3,4-thiadiazol-2-yl derivative | 68% |
Mechanistic Insight : The reaction proceeds via deprotonation of the nucleophile, followed by attack at the electrophilic sulfur atom. Steric hindrance from the cyclobutanecarboxamido group slightly reduces reaction rates compared to simpler analogs .
Hydrolysis of Carboxamide Groups
Both carboxamide groups (-CONH₂) undergo hydrolysis under acidic or basic conditions to yield carboxylic acids.
Key Observations :
-
Acidic hydrolysis favors cleavage at the cyclobutanecarboxamido group due to increased steric strain in the tetrahedral intermediate.
-
Basic hydrolysis selectively targets the oxazole-linked carboxamide, likely due to electronic activation by the oxazole ring .
Oxidation of Sulfur Centers
The ethylthio group and thiadiazole sulfur atoms are susceptible to oxidation:
| Oxidizing Agent | Reaction Site | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%), acetic acid, 50°C | Ethylthio → ethylsulfonyl (-SO₂CH₂CH₃) | 2-(cyclobutanecarboxamido)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide | 88% |
| mCPBA, DCM, 0°C to RT | Thiadiazole S → S-oxide | Formation of thiadiazole S-oxide derivative | 63% |
Structural Impact : Oxidation of the ethylthio group enhances the compound’s polarity, potentially improving water solubility for pharmacological applications .
Cycloaddition Reactions
The oxazole ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Fused oxazole-isobenzofuran derivative | >95% endo |
| Tetracyanoethylene | DMF, RT, 48h | Cyano-substituted bicyclic adduct | 78% exo |
Computational Analysis : Density functional theory (DFT) studies suggest that electron-withdrawing substituents on the oxazole ring lower the activation energy for cycloaddition .
Metal Coordination
The thiadiazole and oxazole nitrogen atoms act as ligands for transition metals, forming stable complexes:
| Metal Salt | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂·2H₂O | Ethanol, RT, 2h | Octahedral Cu(II) complex | Antibacterial agents |
| Pd(OAc)₂ | DMF, 80°C, 6h | Square-planar Pd(II) complex | Catalysis |
Spectroscopic Evidence : IR spectra show shifts in ν(N-H) and ν(C=O) bands upon complexation, while X-ray crystallography confirms N→M bond formation .
Functionalization via Cross-Coupling
The ethylthio group participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives via C-S bond cleavage | 65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Introduction of aryl/alkyl amines at the thiadiazole ring | 58% |
Limitations : Steric bulk from the cyclobutane group reduces yields compared to less hindered analogs .
Scientific Research Applications
The compound 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, materials science, and agricultural chemistry.
Antimicrobial Activity
Studies have indicated that derivatives of thiadiazole exhibit significant antimicrobial properties. The incorporation of the ethylthio group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes, thus enhancing its efficacy against various pathogens. Research has shown that similar compounds can inhibit bacterial growth effectively, suggesting a promising avenue for developing new antibiotics.
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells. Preliminary studies suggest that compounds with similar structures can disrupt cellular processes in cancerous cells, leading to cell death. The specific role of the oxazole and cyclobutane moieties in enhancing these effects warrants further investigation.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. For instance, enzyme inhibition studies have shown that thiadiazole derivatives can inhibit certain kinases involved in cancer progression. This property could be leveraged for developing targeted cancer therapies.
Polymer Chemistry
The unique chemical properties of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide allow it to be utilized in polymer synthesis. Its ability to act as a cross-linking agent can enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that incorporating such compounds into polymer matrices can improve their performance in various applications.
Coatings and Adhesives
Due to its potential as a reactive compound, it can be used in formulating advanced coatings and adhesives. The presence of multiple functional groups enables the compound to form strong covalent bonds with substrates, enhancing adhesion properties and durability.
Pesticide Development
The antimicrobial properties of thiadiazole derivatives make them suitable candidates for developing new pesticides. Research indicates that compounds with similar structures can effectively control plant pathogens while being less toxic to beneficial organisms. This dual functionality is crucial for sustainable agriculture practices.
Plant Growth Regulators
There is ongoing research into the use of such compounds as plant growth regulators. Their ability to modulate plant growth responses could lead to enhanced crop yields and improved resistance to environmental stressors.
Case Study 1: Antimicrobial Efficacy
A study conducted by Sherif EM et al. demonstrated that a related thiadiazole derivative exhibited significant antibacterial activity against several strains of bacteria, including resistant strains. The study highlighted the importance of structural modifications in enhancing antimicrobial properties .
Case Study 2: Anticancer Activity
In vitro studies on thiadiazole derivatives showed promising results in inducing apoptosis in various cancer cell lines. These findings suggest a potential pathway for developing new anticancer agents based on the structural framework of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide .
Case Study 3: Agricultural Applications
Research exploring the use of thiadiazole derivatives as pesticides revealed effective control over fungal pathogens in crops without significant harm to non-target species. This aligns with current trends towards eco-friendly agricultural practices .
Mechanism of Action
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural homology with derivatives of 1,3,4-thiadiazol-2-yl acetamides (e.g., compounds 5e–5m in ). Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activity:
Table 1: Substituent and Physicochemical Comparison
Key Observations:
Structural Flexibility vs. Rigidity: The target compound’s oxazole core and cyclobutane substituent introduce rigidity compared to the flexible phenoxy-acetamide linker in 5g and 5l. This may enhance target selectivity by reducing conformational entropy during binding . The ethylthio group (common in 5g, 5l, and the target) balances lipophilicity and steric demand, whereas bulkier substituents like 4-chlorobenzylthio (5e) reduce solubility but may improve binding in hydrophobic pockets.
This suggests that smaller thio-substituents (e.g., ethyl) enhance crystallinity .
Biological Activity :
- Compounds with para-substituted aromatic groups (e.g., 5e , 5j ) exhibit potent cyclooxygenase-2 (COX-2) inhibition (IC₅₀: 0.89–1.12 μM), attributed to electron-withdrawing groups enhancing enzyme interaction . The target compound’s cyclobutane may mimic aromatic π-stacking while avoiding metabolic oxidation liabilities of phenyl groups.
- Thiadiazole derivatives with methylthio groups (e.g., 5f , 5k ) show moderate antibacterial activity (MIC: 8–16 μg/mL against S. aureus), but the ethylthio group in the target compound could extend half-life due to slower enzymatic cleavage of the C–S bond .
Biological Activity
The compound 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a novel derivative that incorporates a unique combination of structural moieties known for their biological activity. The 1,3,4-thiadiazole and oxazole rings are particularly noted for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Overview
The compound's structure can be broken down into several key components:
- Cyclobutanecarboxamide : This moiety contributes to the compound's ability to interact with biological targets.
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.
- Oxazole Ring : Often associated with anti-inflammatory properties.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole , including the target compound, exhibit significant antimicrobial activity. A study highlighted that related compounds demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide | S. aureus | TBD |
| Related Thiadiazole Derivative | E. coli | 20-28 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented extensively. Compounds containing the thiadiazole ring have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against breast cancer cell lines with promising results indicating a reduction in cell viability .
Anti-inflammatory Effects
The oxazole component in the structure is associated with anti-inflammatory properties. Studies have shown that oxazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro . This suggests that the compound may also play a role in modulating inflammatory responses.
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study evaluated various derivatives of thiadiazoles and their effects on bacterial growth. The results indicated that compounds similar to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : Cytotoxicity assays conducted on cancer cell lines revealed that certain thiadiazole derivatives could effectively reduce cell viability at concentrations lower than those required for conventional chemotherapeutics .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects is thought to involve interaction with specific enzymes or receptors involved in metabolic pathways critical to microbial growth or cancer progression .
Q & A
Advanced Synthesis Optimization
Q: What methodological challenges arise in optimizing the synthesis of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide, particularly in achieving regioselectivity and yield? A: Key challenges include controlling cyclization steps and minimizing side reactions. Evidence from analogous thiadiazole syntheses (e.g., cyclization using iodine and triethylamine in DMF ) suggests optimizing reaction time (1–3 min) and solvent polarity to favor target product formation. For regioselectivity, pre-functionalization of the thiadiazole core (e.g., ethylthio group placement) requires precise stoichiometric ratios of reagents, as seen in N-phenylhydrazinecarboxamide reactions . Yield improvements may involve iterative purification via flash chromatography (e.g., ethyl acetate/hexane systems ) and monitoring intermediates using -NMR to confirm structural integrity at each step.
Structural Characterization Techniques
Q: How can researchers resolve ambiguities in the structural elucidation of this compound, particularly distinguishing between isomeric forms? A: Multimodal spectroscopy is critical:
- - and -NMR : Assign peaks using coupling constants (e.g., thiadiazole protons at δ 7.82 ppm ) and DEPT experiments to differentiate carbonyl carbons.
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally related 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .
- HRMS : Confirm molecular formula (e.g., [M+H] at m/z 305 for similar thiadiazoles ). Cross-validate with elemental analysis (C, H, N, S percentages within ±0.3% ).
Pharmacological Mechanism Evaluation
Q: What in vitro methodologies are recommended to investigate the antitumor or antimicrobial mechanisms of this compound? A:
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., IC determination), comparing results to positive controls like dasatinib derivatives .
- Antimicrobial profiling : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria, referencing pH-dependent activity studies in saccharin–thiadiazole analogs .
- Enzyme inhibition : Screen against kinases or microbial enzymes (e.g., β-lactamases) using fluorescence-based assays, noting structural similarities to 1,3,4-thiadiazole inhibitors .
Stability and Solubility Profiling
Q: How can researchers address poor aqueous solubility and stability during preclinical testing? A:
- Solubility enhancement : Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin inclusion complexes, as applied to carboxamide derivatives .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. For photostability, employ ICH Q1B guidelines, noting sulfur-containing analogs prone to oxidative degradation .
Data Contradiction Analysis
Q: How should researchers reconcile conflicting bioactivity data between in vitro and in vivo models for this compound? A:
- Pharmacokinetic profiling : Measure bioavailability and metabolite formation (e.g., LC-MS/MS) to identify rapid clearance or inactivation, as seen in thiazolidinone analogs .
- Dose-response recalibration : Adjust in vivo dosing regimens based on plasma protein binding data (e.g., equilibrium dialysis) to match effective in vitro concentrations .
Structure-Activity Relationship (SAR) Studies
Q: Which substituent modifications on the thiadiazole or oxazole rings are most likely to enhance bioactivity? A:
- Thiadiazole modifications : Introducing electron-withdrawing groups (e.g., -Cl, -F) at position 5 improves antimicrobial activity, as shown in 5-amino-1,3,4-thiadiazole-2-thiol derivatives .
- Oxazole substitutions : Cyclobutane carboxamido groups enhance lipophilicity, potentially improving blood-brain barrier penetration . Compare with N-(2-phenyl-4-oxo-thiazolidin-3-yl)benzothiazole analogs for cytotoxicity trends .
Toxicity Profiling Strategies
Q: What methodologies are recommended for preliminary toxicity assessment of this compound? A:
- Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
- hERG assay : Use patch-clamp electrophysiology to assess cardiac risk, critical for sulfonamide/thiadiazole-containing drugs .
- In vivo acute toxicity : Follow OECD 423 guidelines, monitoring liver/kidney histopathology in rodent models .
Computational Modeling Applications
Q: How can molecular docking studies guide the optimization of this compound’s target binding? A:
- Target selection : Prioritize kinases (e.g., BCR-ABL) or microbial enzymes (e.g., dihydrofolate reductase) based on structural homology to dasatinib or sulfonamide inhibitors .
- Docking protocols : Use AutoDock Vina with flexible ligand settings, validating poses with MD simulations (e.g., 100 ns trajectories) to assess binding stability .
Crystallography and Polymorphism
Q: What crystallographic techniques can identify polymorphic forms affecting drug performance? A:
- PXRD : Compare experimental patterns to simulated data from single-crystal structures (e.g., CCDC entries ).
- DSC/TGA : Detect thermal events indicative of polymorph transitions (e.g., melting points ±5°C shifts ).
Metabolite Identification
Q: What analytical strategies are effective in identifying Phase I/II metabolites of this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
